molecular formula C11H15ClFN B1388242 3-(4-Fluorophenyl)piperidine hydrochloride CAS No. 1106940-94-6

3-(4-Fluorophenyl)piperidine hydrochloride

Cat. No.: B1388242
CAS No.: 1106940-94-6
M. Wt: 215.69 g/mol
InChI Key: DGGGTQAVNWSYAD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)piperidine hydrochloride is a chemical compound . It is a serotonin uptake inhibitor that is effective in the treatment of depression .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific synthesis method for (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol involves treating (3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine with methane sulfonyl chloride to convert it into a mesityl derivative, which is then reacted with phenyl chloroformate to form a carbamate derivative, and finally hydrolyzed .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H15ClFN .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 215.69 g/mol . More detailed properties are not provided in the search results.

Scientific Research Applications

1. Paroxetine Hydrochloride

Paroxetine hydrochloride, a derivative containing the 3-(4-fluorophenyl)piperidine structure, is a selective serotonin reuptake inhibitor (SSRI) used in treating various disorders like depression, anxiety, OCD, panic disorder, PTSD, and social anxiety disorder. It has been extensively studied for its physicochemical properties, spectroscopic data, stability, preparation methods, pharmacokinetics, metabolism, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).

2. Antileukemia Activity

Synthesized compounds based on the molecular motif of 1-phenethyl-4-hydroxy piperidinium hydrochloride, with variations like 3-(4-fluorophenyl)piperidine, exhibited potential bioactivity against leukemia. These compounds showed an ability to inhibit the growth of K562 cells, indicating their possible use in anti-leukemia treatments (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

3. Environmental Chemistry

A study on N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine investigated its role in understanding the chemical fate of environmentally relevant chloramines. This research provided insights into the rearrangements and reactions of such compounds, contributing to our understanding of environmental chemistry (Šakić, Zipse, & Vrček, 2011).

4. Novel Antiarrhythmic Drug Development

A new series of piperidyl-4-ethane derivatives, including hydrochloride 1-(4-fluorophenyl)-1-(4-nitrobenzoylamino)-2-(N-ethyl-4-piperidyl)-ethane (niferidyl), has been developed and studied for their antiarrhythmic activity, with niferidyl advancing to clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).

5. Antimycobacterial Activity

Spiro-piperidin-4-ones, derived from 4-fluorophenyl-piperidines, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One specific compound showed potent in vitro activity and significant reduction in bacterial count in lung and spleen tissues in vivo, indicating potential use in tuberculosis treatment (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

6. Treatment of Cognitive Disorders

Histamine H3 antagonists, which include derivatives of 3-(4-fluorophenyl)piperidine, have been investigated for the treatment of cognitive disorders and Alzheimer's disease. These compounds increase the release of neurotransmitters like histamine, acetylcholine, and dopamine, modulating cognitive processes and showing potential for improving cognitive efficacy in Alzheimer's disease (Brioni, Esbenshade, Garrison, Bitner, & Cowart, 2011).

Safety and Hazards

Safety measures for handling 3-(4-Fluorophenyl)piperidine hydrochloride include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives.

Properties

IUPAC Name

3-(4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGGTQAVNWSYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662842
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106940-94-6
Record name Piperidine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1106940-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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